2-(2-Methoxyethoxy)-5-nitrobenzoic acid
Description
2-(2-Methoxyethoxy)-5-nitrobenzoic acid is a nitroaromatic carboxylic acid derivative characterized by a methoxyethoxy (-OCH2CH2OCH3) substituent at position 2 and a nitro (-NO2) group at position 5 on the benzene ring. This compound combines the electron-withdrawing effects of the nitro group with the hydrophilic properties of the methoxyethoxy chain, making it a candidate for applications in medicinal chemistry and organic synthesis. Its structure influences acidity, solubility, and reactivity, which are critical for its functional roles .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-4-5-17-9-3-2-7(11(14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRWHMDLPLNUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-5-nitrobenzoic acid typically involves the nitration of 2-(2-Methoxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, concentration, and flow rates, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Reduction: 2-(2-Methoxyethoxy)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The methoxyethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5): Structural Difference: The nitro group is at position 2, and methoxy is at position 5, reversing the substituent positions compared to the target compound. Impact: The nitro group ortho to the carboxylic acid in 2-(2-Methoxyethoxy)-5-nitrobenzoic acid increases acidity (pKa ~2.5–3.0) compared to 5-Methoxy-2-nitrobenzoic acid, where the nitro is meta to the acid (pKa ~3.5–4.0) . Synthesis: Both compounds are synthesized via nitration, but regioselectivity depends on reaction conditions (e.g., HNO3/H2SO4 at 40–45°C) .
- 5-Methoxy-4-(2-methoxyethoxy)-2-nitrobenzoic Acid (CID 9504023): Structural Difference: The methoxyethoxy group is at position 4 instead of position 2.
Functional Group Variations
- 5-CHLORO-2-(2-METHOXY-ETHOXY)-BENZOIC ACID (CAS 62176-27-6): Structural Difference: A chloro (-Cl) group replaces the nitro (-NO2) at position 3. Impact: The weaker electron-withdrawing effect of Cl reduces acidity (pKa ~4.0–4.5) compared to the nitro analog. Chloro derivatives may exhibit higher lipophilicity (LogP ~2.5 vs. ~1.9 for nitro) .
2-[(Carboxymethyl)thio]-5-nitrobenzoic Acid (CAS 26759-50-2) :
- Structural Difference : A thioether-linked carboxymethyl group replaces the methoxyethoxy chain.
- Impact : The thioether introduces sulfur-based reactivity (e.g., oxidation susceptibility) and increases molecular weight (257.22 g/mol vs. 243.20 g/mol for the target compound). The additional carboxylic acid group enhances water solubility (PSA ~145 Ų vs. ~100 Ų) .
Substituent Bulk and Lipophilicity
4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid :
2-[2-(3-Methylbutoxy)-5-nitrobenzamido]acetic Acid :
Solubility and Acidity
| Compound | Solubility (mg/mL in Water) | pKa | LogP | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | ~10–15 | ~2.5 | 1.9 | 243.20 |
| 5-Methoxy-2-nitrobenzoic acid | ~5–10 | ~3.8 | 1.6 | 197.14 |
| 5-CHLORO-2-(2-METHOXY-ETHOXY)-BENZOIC ACID | ~2–5 | ~4.2 | 2.5 | 230.65 |
| 2-[(Carboxymethyl)thio]-5-nitrobenzoic acid | ~20–25 | ~2.3 | 1.9 | 257.22 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
